molecular formula C18H18N2O4 B2583129 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421526-31-9

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2583129
CAS No.: 1421526-31-9
M. Wt: 326.352
InChI Key: JAHLZXLEJKQYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core linked to a 2-methoxyphenoxy-substituted butynyl chain. Its design likely optimizes steric and electronic properties through the methoxyphenoxy group and butynyl linker, which may influence solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-12-7-8-14(18(20)22)17(21)19-11-5-6-13-24-16-10-4-3-9-15(16)23-2/h3-4,7-10,12H,11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHLZXLEJKQYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Divergences

The compound shares a dihydropyridine carboxamide backbone with BMS-777607, a selective Met kinase inhibitor . However, key differences include:

  • Substituent groups: The target compound features a 2-methoxyphenoxy-butynyl side chain, whereas BMS-777607 has a 2-amino-3-chloropyridin-4-yloxy-3-fluorophenyl group and 4-ethoxy-1-(4-fluorophenyl) substitutions.

Data Table: Structural and Functional Comparison

Parameter Target Compound BMS-777607 V11a
Core Structure Dihydropyridine carboxamide Dihydropyridine carboxamide Bipyrimidin-sulfonamide
Key Substituents 2-Methoxyphenoxy-butynyl 2-Amino-3-chloropyridin-4-yloxy, 4-fluorophenyl 2-Methoxyphenoxy, benzenesulfonamide
Linker Type Alkyne (but-2-yn-1-yl) Ether/aryl Bipyrimidin
Reported Bioactivity Hypothesized kinase modulation Met/Ron/Tyro3 inhibition (IC₅₀ = 3.9–18 nM) Intermediate for kinase inhibitors
Metabolic Features Likely moderate stability (methoxy group) High stability (halogenation, fluorophenyl) Unreported

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s activity against Met kinase or other targets remains unverified. Structural analogs like BMS-777607 suggest plausible kinase inhibition, but empirical studies are needed.
  • Synthetic Optimization: The butynyl linker and methoxyphenoxy group may offer novel intellectual property avenues, as seen in V11a’s patented synthesis .
  • Comparative ADMET : Unlike BMS-777607, the absence of halogenation in the target compound may necessitate prodrug strategies to enhance bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.